1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine
Description
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a pyrazolyl-substituted phenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3/c1-14(16-6-8-19(20,21)9-7-16)22-11-15-4-3-5-17(10-15)18-12-23-24(2)13-18/h3-5,10,12-14,16,22H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWPUGZRIUWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)NCC2=CC(=CC=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate:
Synthesis of the Pyrazolyl-Substituted Phenyl Intermediate:
Coupling of Intermediates:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any present double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products may include fully saturated hydrocarbons.
- Substitution products depend on the nucleophile used and the position of substitution on the aromatic ring.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl-phenyl moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)-N-phenylethanamine: Lacks the pyrazolyl group, potentially resulting in different binding properties and biological activities.
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propanamine: Similar structure but with an additional carbon in the alkyl chain, which may affect its pharmacokinetics and dynamics.
Uniqueness: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorocyclohexyl and pyrazolyl-phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
